4'-Ethoxy-biphenyl-3-ylamine
Description
4'-Ethoxy-biphenyl-3-ylamine is a substituted biphenyl compound featuring an ethoxy (-OCH₂CH₃) group at the 4'-position of one benzene ring and an amine (-NH₂) group at the 3-position of the adjacent ring. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)aniline |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,2,15H2,1H3 |
InChI Key |
IPXLDVONSAAOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 4'-Ethoxy-biphenyl-3-ylamine | 4'-ethoxy, 3-NH₂ | C₁₄H₁₅NO | 213.28 | Moderate lipophilicity |
| 4'-Benzyloxy-biphenyl-3-ylamine | 4'-benzyloxy, 3-NH₂ | C₁₉H₁₇NO | 275.35 | High lipophilicity; bulky |
| C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl | 3'-methoxy, 4-CH₂NH₂·HCl | C₁₄H₁₆ClNO | 265.74 | Polar, water-soluble salt |
| (±)-Amphetamine hydrochloride | Phenethylamine derivative | C₉H₁₄ClN | 187.67 | High solubility, CNS activity |
Key Observations :
- Lipophilicity : The ethoxy group in this compound increases lipophilicity compared to methoxy (as in C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl) but less than benzyloxy (4'-Benzyloxy-biphenyl-3-ylamine) . This trend aligns with the bulkiness and electron-donating capacity of substituents.
- Solubility : The hydrochloride salt of C-(3'-Methoxy-biphenyl-4-yl)-methylamine exhibits higher aqueous solubility due to ionic character, whereas this compound likely requires organic solvents for dissolution .
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